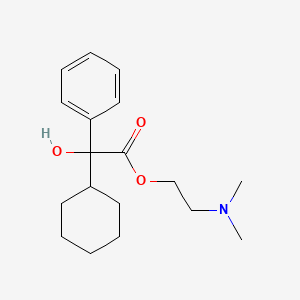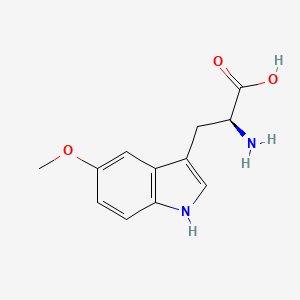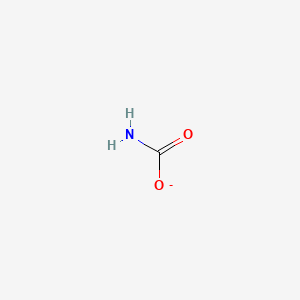
Carbamate
Vue d'ensemble
Description
Carbamate is an amino-acid anion. It is a conjugate base of a carbamic acid.
Applications De Recherche Scientifique
Carbamate in Drug Design and Medicinal Chemistry
Carbamates are crucial in drug design, playing a significant role in the interactions between drugs and their targets. Their presence in many approved drugs and prodrugs has led to increased use in medicinal chemistry. Carbamates are specifically designed to interact with drug targets through their this compound moiety, highlighting their importance in this field (Ghosh & Brindisi, 2015).
This compound Insecticides and Agricultural Applications
Carbamates, especially propoxur, are widely used in agriculture and public health programs. They serve as potent insecticides, with their toxicological effects being a subject of scientific study. The research on this compound insecticides like propoxur involves understanding their impact on living organisms at various dose levels, which is critical for preventing adverse health effects (Liang, Wang, Long, & Wu, 2012).
Carbamates in Environmental Degradation and Biodegradation
The widespread use of carbamates has raised environmental concerns due to their toxicity. Microbial technology offers a potential eco-friendly solution for this compound degradation in contaminated environments. Studies focus on the metabolic activities of microorganisms capable of degrading carbamates, providing insights into microbial strains, metabolic pathways, molecular mechanisms, and the genetic basis of degradation (Mishra, Pang, Zhang, Lin, Bhatt, & Chen, 2021).
Impact of Carbamates on Male Reproductive System
Research has shown that carbamates, known as acetylcholinesterase inhibitors, can adversely affect male fertility and cause reproductive dysfunctions. These studies highlight the role of carbamates in disrupting the male endocrine system and their impact on steroidogenesis and spermatogenesis (Moreira, Silva, Carrageta, Alves, Seco-Rovira, Oliveira, & Pereira, 2022).
Propriétés
Numéro CAS |
302-11-4 |
|---|---|
Formule moléculaire |
CH2NO2- |
Poids moléculaire |
60.032 g/mol |
Nom IUPAC |
carbamate |
InChI |
InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4)/p-1 |
Clé InChI |
KXDHJXZQYSOELW-UHFFFAOYSA-M |
SMILES |
C(=O)(N)[O-] |
SMILES canonique |
C(=O)(N)[O-] |
| 302-11-4 | |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
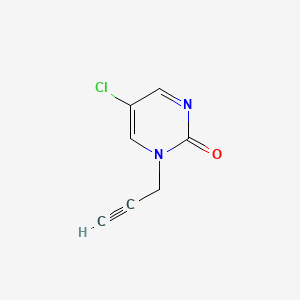

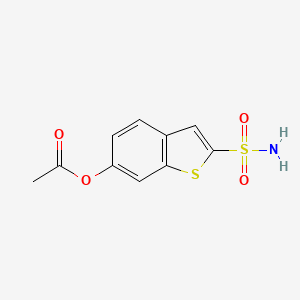
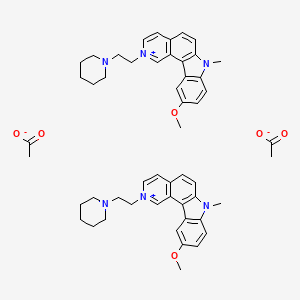
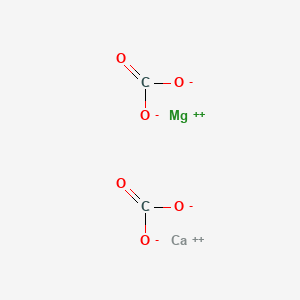
![13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one](/img/structure/B1206973.png)

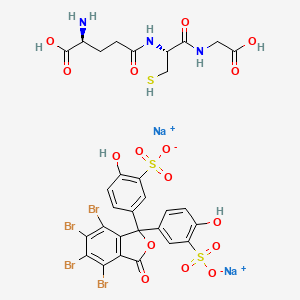
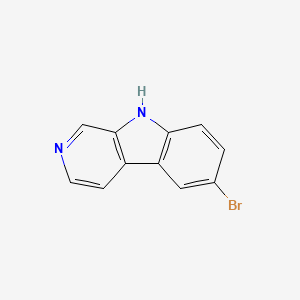
![(1S,2S,4S,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B1206979.png)

